Erlotinib lactam impurity

Catalog No.
S524296
CAS No.
179688-29-0
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinib lactam impurity

CAS Number

179688-29-0

Product Name

Erlotinib lactam impurity

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CP-380736; CP 380736; CP380736; PF-00520893; PF 00520893; PF00520893;

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC

The exact mass of the compound 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is 294.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Erlotinib lactam impurity (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, CAS 179688-29-0) is a critical quinazolinone derivative that functions both as the primary synthetic precursor and a major process-related degradation product (Impurity A) of the EGFR inhibitor Erlotinib. Characterized by its exact mass of 294.30 g/mol and distinct polarity, this off-white solid is essential for pharmaceutical manufacturing and quality control [1]. In procurement, sourcing high-purity (>98% HPLC) Erlotinib lactam is mandatory for two distinct industrial workflows: as a high-yield starting material for the chlorination step in API synthesis, and as a certified reference standard for calibrating analytical methods, validating stability-indicating assays, and ensuring compliance with strict ICH Q3A/Q3B regulatory thresholds[2].

In both analytical method validation and API synthesis, substituting high-purity Erlotinib lactam impurity with crude forced-degradation mixtures or structurally related quinazolinone analogs introduces unacceptable variability. Regulatory agencies (FDA, EMA) require precise quantification of Impurity A down to the 0.05% reporting threshold, which relies on exact Relative Response Factors (RRF) and retention time calibrations that cannot be derived from uncharacterized mixtures [1]. Furthermore, in manufacturing workflows, using lower-grade precursors or generic analogs fails to provide the specific 6,7-bis(2-methoxyethoxy) substitution pattern required for the target API, leading to downstream side reactions, reduced yields in the subsequent coupling with 3-ethynylaniline, and costly batch rejections [2].

Chromatographic Resolution in Stability-Indicating Assays

In reverse-phase HPLC analysis of Erlotinib API, the high-purity Erlotinib lactam impurity standard demonstrates a distinct Relative Retention Time (RRT) of approximately 0.45 compared to the API (RRT 1.0), owing to the increased polarity of the lactam core versus the hydrophobic 3-ethynylaniline group[1]. This provides a baseline chromatographic resolution (Rs > 2.0) that cannot be reliably achieved or calibrated using crude degradation mixtures, which often suffer from peak overlap and co-elution.

Evidence DimensionRelative Retention Time (RRT) and Peak Resolution
Target Compound DataErlotinib Lactam Impurity Standard (RRT ~0.45, Rs > 2.0)
Comparator Or BaselineCrude degradation mix (Variable RRT, overlapping peaks)
Quantified DifferenceGuaranteed baseline separation (Rs > 2.0) vs. unpredictable co-elution
ConditionsReverse-phase HPLC (pharmacopeial method) at 245 nm detection

Ensures precise, interference-free quantification of degradation products required for ANDA submissions and shelf-life determination.

Synthetic Conversion Efficiency to 4-Chloro Intermediate

As a synthetic precursor, isolated 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one achieves >95% conversion to the critical 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate when reacted with chlorinating agents (e.g., POCl3 or SOCl2) under optimized conditions[1]. In contrast, using lower-purity starting materials or alternative un-substituted quinazolinones results in incomplete conversion (<80%) and the generation of difficult-to-remove process impurities that carry over into the final API.

Evidence DimensionChlorination Conversion Yield
Target Compound DataHigh-purity Erlotinib Lactam (>95% conversion)
Comparator Or BaselineLower-purity or un-substituted precursors (<80% conversion)
Quantified Difference>15% increase in intermediate yield with reduced side-product formation
ConditionsReaction with POCl3/SOCl2, standard industrial synthesis conditions

Maximizes downstream API yield and minimizes the cost of complex purification steps in commercial manufacturing.

Mass Spectrometry Identification for Trace Impurity Profiling

The certified Erlotinib lactam impurity standard provides an unambiguous exact mass signal at m/z 295.1 [M+H]+, which is structurally distinct from the Erlotinib API (m/z 394.2 [M+H]+) and the downstream Erlotinib Chloro Impurity (m/z 313.1 [M+H]+)[1]. This ~99 Da mass difference and specific fragmentation pattern allow for precise Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS, whereas relying on theoretical mass calculations without a physical standard leads to a high risk of false positives in trace-level batch analysis.

Evidence DimensionExact Mass (m/z) and MRM specificity
Target Compound DataErlotinib Lactam Impurity (m/z 295.1 [M+H]+)
Comparator Or BaselineErlotinib API (m/z 394.2 [M+H]+)
Quantified Difference~99 Da mass shift enabling zero-crosstalk MRM transitions
ConditionsElectrospray ionization (ESI) LC-MS/MS trace analysis

Allows quality control laboratories to definitively identify and troubleshoot specific degradation pathways during API batch failures.

Calibration Accuracy for Regulatory Limit of Quantitation (LOQ)

Utilizing a >98% pure reference standard of Erlotinib lactam impurity allows analytical chemists to establish a precise Relative Response Factor (RRF), typically around 0.95-1.05 relative to Erlotinib at standard UV wavelengths [1]. This exact calibration enables a validated Limit of Quantitation (LOQ) at or below the ICH reporting threshold of 0.05%, a regulatory requirement that is impossible to meet using uncalibrated in-situ generated impurities that lack a known mass-to-signal ratio.

Evidence DimensionLimit of Quantitation (LOQ) Calibration
Target Compound DataCertified Impurity Standard (Validated LOQ ≤ 0.05%)
Comparator Or BaselineUncalibrated in-situ impurity (Unknown RRF, invalid LOQ)
Quantified DifferenceAchieves regulatory LOQ threshold (≤ 0.05%) vs. regulatory rejection
ConditionsUV detection (e.g., 245 nm) in pharmacopeial HPLC assays

Directly dictates whether a pharmaceutical manufacturer's stability data will be accepted or rejected by regulatory agencies like the FDA.

Analytical Method Validation (AMV) for Erlotinib Formulations

High-purity Erlotinib lactam impurity is the mandatory reference standard for validating stability-indicating HPLC/UPLC methods. It is used to determine system suitability, resolution, and relative response factors, ensuring that quality control laboratories can accurately quantify Impurity A in commercial batches of Erlotinib API and finished dosage forms [1].

Commercial API Synthesis and Process Optimization

As the direct precursor to the active pharmaceutical ingredient, this compound is procured in bulk for the industrial synthesis of Erlotinib. Its high purity ensures efficient conversion during the critical chlorination step to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, minimizing downstream purification bottlenecks and maximizing overall API yield[2].

ICH-Compliant Forced Degradation Studies

During the development of new generic formulations or novel delivery systems for Erlotinib, this standard is utilized to spike samples and map degradation pathways (e.g., hydrolysis or oxidation). It provides the exact baseline data required to prove that the analytical method is stability-indicating and compliant with ICH Q3A(R2) and Q3B(R2) guidelines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.12157168 Da

Monoisotopic Mass

294.12157168 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B5ASH28MRM

Dates

Last modified: 08-15-2023

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